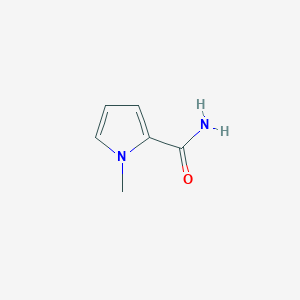

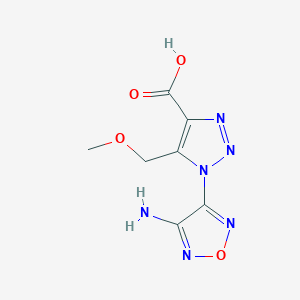

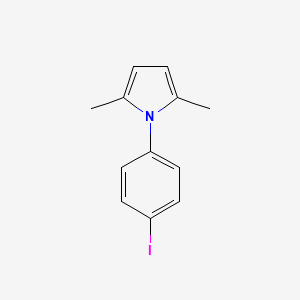

![molecular formula C14H20ClNO3 B1299646 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide CAS No. 34162-19-1](/img/structure/B1299646.png)

2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide" is a chemical that belongs to the class of acetamides, characterized by the presence of a 2-chloroacetamide group attached to an ethyl chain, which is further connected to a diethoxyphenyl group. This structure suggests potential for various biological activities and chemical reactions, given the presence of chloro and ether functional groups.

Synthesis Analysis

The synthesis of related acetamide compounds often involves the acetylation of amines. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, resulting in high yields . Similarly, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting aniline derivatives with POCl3 in acetate . These methods could potentially be adapted for the synthesis of "2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Aplicaciones Científicas De Investigación

Environmental Impact and Biodegradation

Studies on chloroacetamide herbicides, including acetochlor and alachlor, indicate a complex metabolic activation pathway in liver microsomes of rats and humans, suggesting environmental and health implications due to their use in agriculture. These compounds undergo metabolism leading to potentially carcinogenic products, emphasizing the need for understanding their environmental fate and mechanisms of action (Coleman et al., 2000).

Research into the biodegradation of acetochlor by Rhodococcus sp. strain T3-1 highlights the enzymatic pathways involved in breaking down chloroacetamide herbicides, offering avenues for mitigating environmental contamination (Wang et al., 2015).

Antimicrobial and Pharmaceutical Applications

- Novel imines and thiazolidinones derived from chloroacetamide compounds have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in developing new antibacterial and antifungal agents (Fuloria et al., 2009).

Analytical Chemistry and Monitoring

- A study on the development of a specific polarization fluoroimmunoassay for acetochlor, a chloroacetamide herbicide, demonstrates advances in analytical methods for detecting environmental contaminants, contributing to improved monitoring and management of pesticide residues in water (Yakovleva et al., 2002).

Safety And Hazards

The safety information for “2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide” indicates that it may be harmful if swallowed and may cause skin irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO3/c1-3-18-12-6-5-11(9-13(12)19-4-2)7-8-16-14(17)10-15/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUNBDHAPOPRLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCNC(=O)CCl)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368362 |

Source

|

| Record name | 2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide | |

CAS RN |

34162-19-1 |

Source

|

| Record name | 2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

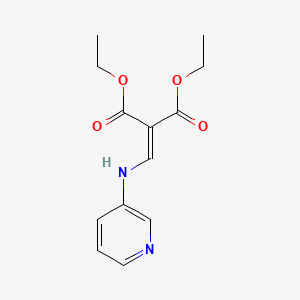

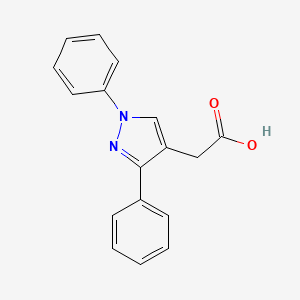

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1299568.png)

![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)